molecular formula C12H10Cl2N2O3 B3082747 methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 1134334-61-4

methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B3082747
CAS No.: 1134334-61-4
M. Wt: 301.12 g/mol
InChI Key: UIJPQDJNBYSPGM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a structurally complex indole derivative characterized by a chloro substituent at position 5, a chloroacetylated amino group at position 3, and a methyl ester at position 2. Its synthesis typically involves regioselective cyclization and acylation steps, as demonstrated in methodologies for analogous indole-2-carboxylates .

Properties

IUPAC Name

methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJPQDJNBYSPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167709
Record name Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-61-4
Record name Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate typically involves the reaction of 5-chloroindole-2-carboxylic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while hydrolysis can produce 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylic acid .

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate, exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures could inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Applications

This compound has shown promise in reducing inflammation. In experimental models, it was observed to decrease levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as asthma and rheumatoid arthritis .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of indole derivatives. This compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies .

Case Study 1: Anticancer Efficacy

In a controlled study involving cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against specific cancer types.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Inflammation Reduction

A separate study evaluated the compound's effects on a model of induced inflammation in rats. The administration of this compound resulted in a marked decrease in inflammatory markers compared to the control group.

Treatment GroupInflammatory Marker Levels (pg/mL)
Control250
Treatment (10 mg/kg)150
Treatment (20 mg/kg)80

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The chloroacetyl amino group at position 3 distinguishes the target compound from analogs with different acyl or alkyl chains. Key comparisons include:

Compound Position 3 Substituent Key Properties
Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate Chloroacetyl amino High electrophilicity due to chloroacetyl; potential reactivity with nucleophiles
Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate Propyl Increased lipophilicity (logP ~3.2); enhanced membrane permeability
Ethyl 5-chloro-3-((3,5-dimethylphenyl)thio)-1H-indole-2-carboxylate 3,5-Dimethylphenylthio Thioether group improves metabolic stability; redox-active sulfur moiety
Methyl 5-chloro-3-(3-piperidin-1-ylpropanoylamino)-1H-indole-2-carboxylate Piperidine-propanoyl amino Basic piperidine enhances solubility in acidic environments; potential CNS activity

Structural Insights :

  • The chloroacetyl group introduces a reactive electrophilic site, enabling covalent interactions with biological targets (e.g., cysteine residues in kinases) .
  • Alkyl chains (e.g., propyl) enhance hydrophobicity, favoring passive diffusion across lipid membranes .
  • Thioether and piperidine-containing analogs exhibit distinct pharmacokinetic profiles due to altered solubility and metabolic pathways .
Halogen and Positional Isomerism

Variations in halogen type and substitution position significantly influence bioactivity:

Compound Halogen Position Biological Activity
This compound Cl 5 Antiproliferative activity (IC₅₀ = 0.8 μM vs. EGFRT790M)
Ethyl 5-bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate Br 5 Reduced potency (IC₅₀ = 2.3 μM) due to steric bulk
Methyl 6-chloro-1H-indole-4-carboxylate Cl 6 Minimal kinase inhibition; altered binding orientation
5-Chloro-1H-indole-3-carboxylic acid Cl 3 Weak activity (IC₅₀ >10 μM); carboxylate group limits cell uptake

Key Findings :

  • Chlorine at position 5 optimizes steric and electronic interactions with kinase ATP-binding pockets .
  • Bromine substitution reduces potency, likely due to increased van der Waals radius disrupting target binding .
  • Carboxylate derivatives (e.g., 5-chloro-1H-indole-3-carboxylic acid) exhibit poor cellular permeability, highlighting the importance of ester prodrug strategies .
Ester Group Modifications

The methyl ester at position 2 can be replaced with ethyl or hydrolyzed to carboxylic acids:

Compound Position 2 Group Impact
This compound Methyl ester Improved metabolic stability over ethyl esters; slower hydrolysis
Ethyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate Ethyl ester Faster hydrolysis to active carboxylic acid in vivo
5-Chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylic acid Carboxylic acid High polarity limits bioavailability; used in prodrug formulations

Research Implications

The unique chloroacetyl amino group in this compound offers a balance of reactivity and selectivity compared to alkyl or thioether analogs. Its structural features make it a promising scaffold for kinase inhibitors, though further optimization (e.g., prodrug strategies for carboxylic acid derivatives) is needed to address bioavailability challenges .

Biological Activity

Methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate (CAS Number: 1134334-61-4) is a synthetic compound with notable biological activities. This compound belongs to the indole class of compounds, which are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Formula: C₁₂H₁₀Cl₂N₂O₃
Molecular Weight: 301.13 g/mol
MDL Number: MFCD12027479
Hazard Classification: Irritant

PropertyValue
Chemical FormulaC₁₂H₁₀Cl₂N₂O₃
Molecular Weight301.13 g/mol
CAS Number1134334-61-4
Hazard ClassificationIrritant

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound has an IC50 value in the low micromolar range against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). For instance, one study reported an IC50 of approximately 1.9 µg/mL for HCT-116 cells, indicating potent cytotoxic activity compared to standard drugs such as doxorubicin .
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the modulation of apoptotic pathways. Studies suggest that the compound interacts with key proteins involved in cell survival and death, promoting apoptosis through caspase activation .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups in the molecular structure is critical for its anticancer activity. For example, the chloroacetyl group enhances the compound's ability to interact with biological targets, which is essential for its cytotoxic effects .

Anti-inflammatory and Immunomodulatory Effects

Beyond its anticancer properties, this compound has shown potential anti-inflammatory effects. It has been studied for its ability to inhibit interleukin-4 (IL-4) gene expression, which plays a significant role in inflammatory responses and immune regulation .

Antimicrobial Activity

Preliminary studies have also indicated that this compound may possess antimicrobial properties, although further research is required to fully elucidate this aspect of its biological activity.

Q & A

Q. What synthetic methodologies are optimized for preparing methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate?

Methodological Answer: The compound can be synthesized via a multi-step approach. First, the indole core is functionalized using a Friedel-Crafts acylation (e.g., with chloroacetyl chloride) under anhydrous conditions in 1,2-dichloroethane with AlCl₃ as a catalyst . Subsequent steps involve protecting the amino group and esterifying the carboxylate. For example, ethyl 5-chloro-1H-indole-2-carboxylate derivatives are synthesized by refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid, followed by recrystallization . Yield optimization often requires strict control of reaction time, stoichiometry, and purification via Combiflash chromatography (0–40% ethyl acetate in hexane gradients) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combined analytical techniques are critical:

  • HPLC : Assess purity (>95% threshold) using reverse-phase C18 columns and UV detection at 254 nm .
  • NMR : Confirm substitution patterns (e.g., indole C-3 chloroacetylation via ¹H-NMR shifts at δ 4.2–4.5 ppm for CH₂Cl groups) .
  • Mass Spectrometry : Compare observed monoisotopic mass (e.g., ~195.01 Da for the core indole fragment) with theoretical values .

Q. What are the primary bioactivity screening strategies for this compound?

Methodological Answer: Initial screening focuses on antimicrobial and enzyme inhibition assays:

  • Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing CLSI guidelines .
  • Kinase Inhibition : Test against Flt3 or Akt kinases via ATP-competitive assays, using recombinant proteins and luminescence-based ADP detection .

Advanced Research Questions

Q. How can regioselectivity challenges during chloroacetylation at the indole C-3 position be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Electron-Directing Groups : The 5-chloro substituent deactivates the indole ring, directing electrophiles to the C-3 position. However, competing reactions (e.g., N-acylation) may occur.
  • Protecting Groups : Temporarily protect the indole NH with tert-butoxycarbonyl (Boc) groups to prevent undesired N-acylation .
  • Catalytic Systems : Use Lewis acids like AlCl₃ to stabilize transition states and enhance C-3 selectivity, as demonstrated in analogous indole acylations .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from assay variability or impurity artifacts:

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines).
  • Metabolite Interference : Perform LC-MS/MS to rule out degradation products during bioactivity assays .
  • Structural Analogues : Compare activity with closely related compounds (e.g., 5-chloro-1H-indole-3-carboxylic acid derivatives) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like MOE or AutoDock to simulate binding to kinase active sites (e.g., Flt3). Parameterize force fields with DFT-calculated partial charges .
  • MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds between the chloroacetyl group and catalytic lysine residues .
  • QSAR Models : Correlate substituent effects (e.g., Cl vs. Br at C-5) with bioactivity using multiple linear regression or machine learning .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

Methodological Answer:

  • Caco-2 Monolayers : Assess intestinal permeability (apparent permeability coefficient, Papp) under pH 6.5/7.4 conditions .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate metabolic clearance .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

Q. How should researchers mitigate hazards during large-scale synthesis?

Methodological Answer:

  • Chloroacetyl Chloride Handling : Use glove boxes or fume hoods with HEPA filters to prevent inhalation .
  • Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
  • Thermal Control : Monitor exothermic reactions (e.g., acylation) with jacketed reactors to avoid thermal runaway .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate
Reactant of Route 2
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methyl 5-chloro-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

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